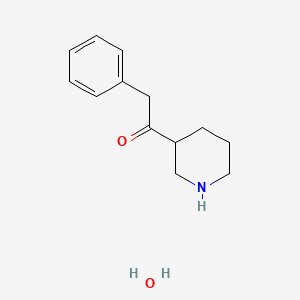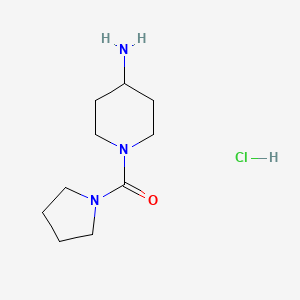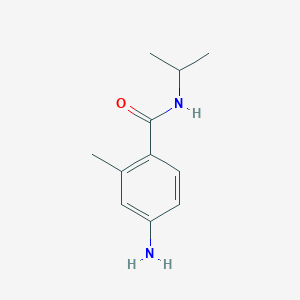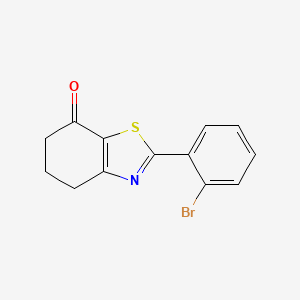![molecular formula C12H10BrNOS B1522550 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 1248601-42-4](/img/structure/B1522550.png)
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
The compound “1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one” belongs to a class of organic compounds known as bromoacetophenones . These are aromatic compounds containing a ketone substituted by a bromo group and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromoacetophenones can generally be synthesized from phenylacetylene using ammonium bromide .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-bromo-1-phenyl-ethanone, consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom . This carbon is part of a phenyl ring .Chemical Reactions Analysis
Bromoacetophenones can undergo various chemical reactions. For instance, they can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of bromoacetophenones can vary. For example, 2-bromo-1-phenyl-ethanone is a liquid at room temperature, with a density of 1.476 g/mL at 25 °C .Scientific Research Applications
Anticancer Applications
- A novel series of dihydropyrazolyl bisthiazoles synthesized from a compound similar to "1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one" showed excellent activity against MCF-7 cancer cell line. These compounds were synthesized through a one-pot multicomponent reaction and evaluated for their anticancer activity, showcasing the potential of these derivatives in cancer treatment (Varluvothu et al., 2022).
- Another study utilized a similar compound as a building block to synthesize novel thiazolyl(hydrazonoethyl)thiazoles, which were evaluated for their antitumor activities against MCF-7 tumor cells. The results revealed promising activities of five compounds, indicating their potential as anti-breast cancer agents (Mahmoud et al., 2021).
Antioxidant Activity
- A QSAR-analysis of derivatives related to "1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one" indicated their potential as antioxidants. The study explored the parameters of molecular structure affecting antioxidant activities, providing insights into the design of new antioxidants (Drapak et al., 2019).
Immunomodulatory Effects
- Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives from a precursor similar to the target compound showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These findings suggest potential applications in modulating immune responses (Abdel‐Aziz et al., 2011).
Corrosion Inhibition
- Research into thiazole and thiadiazole derivatives, including those related to "1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one," for the corrosion inhibition of iron highlighted their effectiveness. The study involved density functional theory (DFT) calculations and molecular dynamics simulations, showing good agreement with experimental results (Kaya et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKTKQSRMWGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



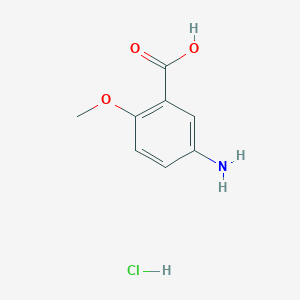
![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
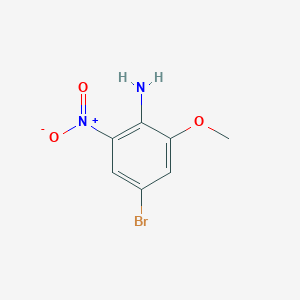
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
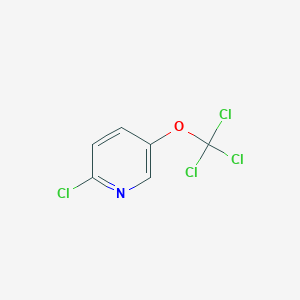
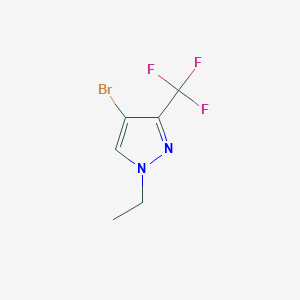
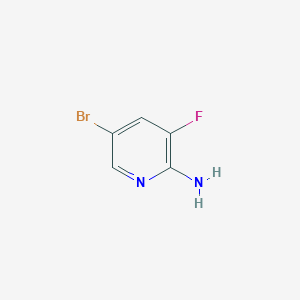
![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)
